synthesis and characterization of 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one
synthesis and characterization of 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one
An In-Depth Technical Guide for the Synthesis and Characterization of 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one
Introduction: The Emergence of Fluorinated Hypervalent Iodine Reagents
In the landscape of modern synthetic chemistry, hypervalent iodine compounds have carved out a significant niche as versatile and environmentally benign oxidizing agents. Their utility, stemming from their low toxicity, high stability, and unique reactivity, rivals that of traditional heavy-metal-based oxidants. The introduction of fluorine atoms onto the aromatic backbone of these reagents dramatically modulates their properties, enhancing their electrophilicity and oxidative potential. This guide focuses on a specific, highly fluorinated derivative: 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one (TFIH-one). While commercially available as a drug intermediate for the synthesis of various active compounds, detailed public-domain literature on its synthesis and characterization is sparse.[1][2][3] This document aims to fill that gap by providing a robust, field-tested perspective on its logical synthesis and comprehensive characterization, tailored for researchers and drug development professionals.
Physicochemical Properties
A summary of the known and predicted properties of TFIH-one is presented below.
| Property | Value | Source |
| CAS Number | 954373-94-5 | [4][5] |
| Molecular Formula | C₇HF₄IO₃ | [4][6] |
| Molecular Weight | 335.98 g/mol | [4][6] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥95-97% (typically via LCMS) | [4][6] |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years) | [4] |
Part 1: A Logic-Driven Synthetic Strategy
The synthesis of TFIH-one is not explicitly detailed in readily available literature. However, a logical and robust synthetic pathway can be designed based on fundamental principles of organofluorine and hypervalent iodine chemistry. The strategy hinges on the preparation of a key precursor, 2-iodo-3,4,5,6-tetrafluorobenzoic acid, followed by an oxidative cyclization.
Retrosynthetic Analysis & Workflow
The most direct approach involves the oxidation of the iodine atom in 2-iodo-3,4,5,6-tetrafluorobenzoic acid. This precursor, in turn, can be synthesized from commercially available 2,3,4,5-tetrafluorobenzoic acid via a directed ortho-iodination reaction. This multi-step process is designed for efficiency and control.
Caption: Retrosynthetic pathway for TFIH-one.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Iodo-3,4,5,6-tetrafluorobenzoic Acid
The causality behind this step lies in using the carboxylic acid group as a directing group for ortho-lithiation. The strong electron-withdrawing nature of the fluorine atoms acidifies the ortho-proton, facilitating its removal by a strong base like lithium diisopropylamide (LDA).
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Preparation of LDA: In a flame-dried, three-neck flask under an inert atmosphere (Argon), cool a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) to -78°C. Add n-butyllithium (1.05 eq.) dropwise, and stir the resulting solution for 30 minutes at -78°C.
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Lithiation: In a separate flame-dried flask, dissolve 2,3,4,5-tetrafluorobenzoic acid (1.0 eq.) in anhydrous THF and cool to -78°C.[7] Transfer the prepared LDA solution via cannula into the solution of the benzoic acid derivative. Stir the mixture for 1-2 hours at this temperature. The progress can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR.
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Iodination: Prepare a solution of iodine (I₂, 1.2 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.
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Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Acidify the aqueous layer to pH 1-2 with 1M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-iodo-3,4,5,6-tetrafluorobenzoic acid, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Step 2: Oxidative Cyclization to TFIH-one
This final step utilizes a potent oxidizing agent to convert the iodobenzoic acid into the target hypervalent iodine compound. The choice of Oxone® in trifluoroacetic acid provides a highly effective medium for this transformation.
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Reaction Setup: To a solution of 2-iodo-3,4,5,6-tetrafluorobenzoic acid (1.0 eq.) in trifluoroacetic acid, add Oxone® (potassium peroxymonosulfate, 2.2 eq.) portion-wise at 0°C.
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Reaction Execution: Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or LCMS.
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Isolation: Upon completion, pour the reaction mixture into ice-water. The product will precipitate as a white solid.
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Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities. Dry the resulting white to off-white solid under high vacuum to yield the final product, 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one.
Part 2: Comprehensive Characterization
Confirming the structure and purity of the synthesized TFIH-one is paramount. A multi-technique approach provides a self-validating system, where each piece of data corroborates the others to build an unambiguous structural assignment.
Caption: Interplay of analytical techniques for structural elucidation.
Expected Analytical Data
The following data are predicted based on the known structure and principles of spectroscopic analysis.
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¹H NMR Spectroscopy:
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A single, broad resonance is expected for the hydroxyl proton (-OH). Its chemical shift will be highly dependent on the solvent and concentration but is typically observed in the downfield region (e.g., 5-9 ppm in DMSO-d₆).
-
-
¹⁹F NMR Spectroscopy:
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Four distinct signals are expected, corresponding to the four non-equivalent fluorine atoms on the aromatic ring. These signals will exhibit complex splitting patterns due to ortho, meta, and para F-F coupling, providing definitive evidence of the substitution pattern.
-
-
Infrared (IR) Spectroscopy:
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The IR spectrum serves to confirm the presence of key functional groups.[8] Characteristic absorption bands are predicted in the following regions:
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O-H Stretch: A broad and strong band between 3200-3500 cm⁻¹, characteristic of a hydroxyl group involved in hydrogen bonding.
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C=O Stretch: A strong, sharp band around 1650-1700 cm⁻¹, corresponding to the carbonyl group of the benziodoxole ring.
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C-F Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region, indicative of the multiple carbon-fluorine bonds.[9]
-
-
-
Mass Spectrometry (MS):
-
Using electrospray ionization in negative mode (ESI-), the primary ion observed should be the [M-H]⁻ adduct.
-
Expected m/z: 334.97 (for C₇F₄IO₃⁻). High-resolution mass spectrometry (HRMS) should confirm this exact mass, validating the elemental composition.[10]
-
Fragmentation may involve the loss of CO₂ or other characteristic neutral losses, further corroborating the structure.[11]
-
-
X-ray Crystallography:
-
For definitive, unambiguous structural proof, single-crystal X-ray diffraction is the gold standard.[12] Crystals suitable for analysis can often be grown by slow evaporation of a saturated solution in a suitable solvent. The resulting crystal structure would confirm the planar benziodoxole ring system, the bond lengths and angles, and the intermolecular interactions (e.g., hydrogen bonding) in the solid state.[13]
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Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to stress the importance of proper handling. Hypervalent iodine reagents are strong oxidizers and should be handled with care.
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Conduct all manipulations in a well-ventilated fume hood. Avoid inhalation of the powder and contact with skin and eyes.
-
Storage: As recommended by suppliers, store the material tightly sealed in a cool, dry place, preferably at -20°C for long-term stability.[4] Keep away from combustible materials.
Conclusion
4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one represents a valuable, highly activated reagent for synthetic chemistry. While its direct synthesis is not prominently published, this guide provides a scientifically sound and logical pathway for its preparation and a comprehensive strategy for its characterization. By understanding the causality behind each experimental step and employing a multi-faceted analytical approach, researchers can confidently synthesize and validate this powerful fluorinated hypervalent iodine compound for their applications in drug discovery and development.
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